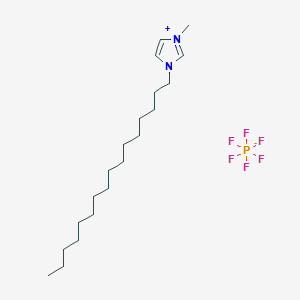

1-Hexadecyl-3-methylimidazolium hexafluorophosphate

CAS No.: 219947-95-2

Cat. No.: VC7842555

Molecular Formula: C20H39F6N2P

Molecular Weight: 452.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 219947-95-2 |

|---|---|

| Molecular Formula | C20H39F6N2P |

| Molecular Weight | 452.5 |

| IUPAC Name | 1-hexadecyl-3-methylimidazol-3-ium;hexafluorophosphate |

| Standard InChI | InChI=1S/C20H39N2.F6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;1-7(2,3,4,5)6/h18-20H,3-17H2,1-2H3;/q+1;-1 |

| Standard InChI Key | DJNNUHQUSQWCRM-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F |

| Canonical SMILES | CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is 1-hexadecyl-3-methylimidazol-3-ium hexafluorophosphate, reflecting its cationic imidazolium core substituted with a hexadecyl (C₁₆H₃₃) chain at the N1 position and a methyl group (CH₃) at the N3 position, paired with a hexafluorophosphate (PF₆⁻) anion . Alternative designations include C16-mimPF6 and C16mimPF6, though these abbreviations are less commonly used in formal literature .

Molecular Geometry and Conformation

The cation adopts a planar imidazolium ring structure, with the hexadecyl chain extending into a hydrophobic domain. Computational models predict a staggered conformation for the alkyl chain, minimizing steric hindrance and enhancing stability . The PF₆⁻ anion exhibits octahedral symmetry, with fluorine atoms arranged equidistant from the central phosphorus atom.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₃₉F₆N₂P | |

| Molecular Weight | 452.5 g/mol | |

| Exact Mass | 452.276 g/mol | |

| Topological Polar Surface | 22.4 Ų | |

| LogP (Partition Coefficient) | 9.18 |

Synthesis and Purification

Synthetic Routes

1-Hexadecyl-3-methylimidazolium hexafluorophosphate is typically synthesized via a two-step process:

-

Quaternization: 1-Methylimidazole reacts with 1-bromohexadecane in a polar aprotic solvent (e.g., acetonitrile) under reflux to form the bromide salt .

-

Anion Exchange: The bromide ion is replaced with PF₆⁻ through metathesis with potassium hexafluorophosphate (KPF₆) in aqueous or methanolic media .

Purification Challenges

Residual bromide ions (<50 ppm) are a common impurity, necessitating repeated washing with deionized water and activated carbon treatment. Final purification often involves recrystallization from ethanol or acetone .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of −65°C and decomposition onset at 320°C, attributable to the robust PF₆⁻ anion and hydrophobic stabilization of the alkyl chain .

Solubility Profile

The compound exhibits amphiphilic behavior:

-

Hydrophobic Domains: Soluble in nonpolar solvents (e.g., chloroform, toluene) due to the C16 chain.

-

Ionic Interactions: Miscible with polar solvents like methanol and acetone but immiscible with water .

Aggregation Behavior

Dynamic light scattering (DLS) studies indicate micelle formation at critical micelle concentrations (CMC) of 0.12 mM, driven by the balance between hydrophobic tail interactions and ionic headgroup repulsion .

Biological and Environmental Interactions

Cytotoxicity Mechanisms

In vitro assays using phosphatidylcholine vesicles demonstrate that 1-hexadecyl-3-methylimidazolium hexafluorophosphate disrupts membrane integrity via:

-

Electrostatic Interactions: Cationic headgroups bind to anionic phospholipids.

-

Hydrophobic Insertion: The C16 chain intercalates into lipid bilayers, increasing membrane fluidity .

EC₅₀ values for cytotoxicity in Vibrio fischeri assays range from 5–15 mg/L, highlighting moderate ecotoxicity .

Environmental Persistence

Industrial and Research Applications

Green Solvent Systems

The ionic liquid serves as a recyclable catalyst in:

-

Friedel-Crafts alkylation: Yields >90% with five reuse cycles.

-

Biphasic extraction: Efficient partitioning of heavy metals (e.g., Cd²⁺, Pb²⁺) from industrial wastewater .

Drug Delivery Systems

Encapsulation studies with doxorubicin show enhanced drug loading (12–15 wt%) and pH-responsive release kinetics, attributed to the compound’s tunable hydrophobicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume